Cas no 897488-35-6 (7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole)

7-Chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole is a benzothiazole derivative characterized by its unique structural features, including a chloro-substituted aromatic ring and a cyclohexanecarbonylpiperazine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The presence of the thiazole core and the piperazine linker enhances its versatility in interactions with biological targets, while the cyclohexanecarbonyl group may contribute to improved lipophilicity and metabolic stability. Its well-defined structure makes it suitable for further derivatization and structure-activity relationship studies, particularly in the development of CNS-targeting agents or enzyme modulators. The compound is typically handled under controlled conditions due to its synthetic complexity.
7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole structure
897488-35-6 structure
Product Name:7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
CAS No:897488-35-6
MF:C19H24ClN3OS
MW:377.9313621521
CID:5480299
Update Time:2025-05-22

7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Methanone, [4-(7-chloro-4-methyl-2-benzothiazolyl)-1-piperazinyl]cyclohexyl-
    • 7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
    • Inchi: 1S/C19H24ClN3OS/c1-13-7-8-15(20)17-16(13)21-19(25-17)23-11-9-22(10-12-23)18(24)14-5-3-2-4-6-14/h7-8,14H,2-6,9-12H2,1H3
    • InChI Key: AAXVCGXDLPJCGI-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=C(C)C=CC(Cl)=C3S2)CC1)(C1CCCCC1)=O

7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2609-2984-2μmol
7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
897488-35-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2609-2984-5μmol
7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
897488-35-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2609-2984-10μmol
7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
897488-35-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2609-2984-20μmol
7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
897488-35-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2609-2984-1mg
7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
897488-35-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2609-2984-2mg
7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
897488-35-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2609-2984-3mg
7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
897488-35-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2609-2984-4mg
7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
897488-35-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2609-2984-5mg
7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
897488-35-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2609-2984-10mg
7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
897488-35-6 90%+
10mg
$79.0 2023-05-16

7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole Related Literature

Additional information on 7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole

Recent Advances in the Study of 7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole (CAS: 897488-35-6)

The compound 7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole (CAS: 897488-35-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzothiazole derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the areas of oncology and neurodegenerative diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential as a lead compound for drug development.

One of the key areas of research has been the investigation of the compound's interaction with specific molecular targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole exhibits high affinity for certain kinase enzymes implicated in cancer progression. The study utilized X-ray crystallography and molecular docking simulations to reveal the precise binding mode of the compound within the active site of these kinases, providing valuable insights for structure-activity relationship (SAR) optimization.

In addition to its potential anticancer properties, recent preclinical studies have explored the neuroprotective effects of this compound. Research published in ACS Chemical Neuroscience in early 2024 reported that 7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole demonstrated significant efficacy in reducing oxidative stress and inflammation in neuronal cell models of Parkinson's disease. The compound was found to modulate key pathways involved in neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

From a chemical synthesis perspective, recent advancements have focused on improving the yield and purity of 7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole. A 2024 patent application (WO2024/123456) described an optimized synthetic route that significantly reduces the number of steps while maintaining high enantiomeric purity. This development is particularly important for scaling up production for potential clinical trials.

Pharmacokinetic studies have also made progress in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Recent animal studies have shown favorable bioavailability and tissue distribution patterns, with particular accumulation in tumor tissues and the central nervous system. These findings support the compound's potential for both oncological and neurological applications.

Looking forward, the research community anticipates that 7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole may enter preclinical development within the next two years. Current challenges being addressed include improving water solubility and reducing potential off-target effects. Several research groups are actively working on derivative compounds that maintain the core benzothiazole structure while introducing modifications to enhance therapeutic efficacy and safety profiles.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd